molecular formula C10H15NO2 B1593603 N-(Cyclohexyl)succinimide CAS No. 6301-71-9

N-(Cyclohexyl)succinimide

Cat. No.: B1593603
CAS No.: 6301-71-9
M. Wt: 181.23 g/mol
InChI Key: JHULURRVRLTSRD-UHFFFAOYSA-N
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Description

N-(Cyclohexyl)succinimide is an organic compound with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.2316 g/mol . It is a derivative of succinimide, where the hydrogen atom of the nitrogen is replaced by a cyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Cyclohexyl)succinimide can be synthesized through the reaction of succinic anhydride with cyclohexylamine. The reaction typically involves heating the reactants in a suitable solvent, such as toluene, under reflux conditions. The reaction proceeds as follows:

Succinic anhydride+CyclohexylamineThis compound+Water\text{Succinic anhydride} + \text{Cyclohexylamine} \rightarrow \text{this compound} + \text{Water} Succinic anhydride+Cyclohexylamine→this compound+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include Lewis acids such as aluminum chloride or titanium tetrachloride. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure optimal production efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(Cyclohexyl)succinimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-(Cyclohexyl)succinamic acid.

    Reduction: Reduction reactions can convert it to this compound derivatives with different functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyclohexyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Scientific Research Applications

N-(Cyclohexyl)succinimide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is employed in the study of enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N-(Cyclohexyl)succinimide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The cyclohexyl group enhances its hydrophobic interactions with the target proteins, increasing its binding affinity .

Comparison with Similar Compounds

    Succinimide: The parent compound, without the cyclohexyl group.

    N-Hydroxysuccinimide: A derivative with a hydroxyl group attached to the nitrogen.

    N-Methylsuccinimide: A derivative with a methyl group attached to the nitrogen.

Comparison: N-(Cyclohexyl)succinimide is unique due to the presence of the cyclohexyl group, which imparts distinct hydrophobic properties and enhances its interactions with other molecules. This makes it more suitable for applications requiring strong hydrophobic interactions, such as enzyme inhibition studies and polymer production .

Properties

IUPAC Name

1-cyclohexylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHULURRVRLTSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212232
Record name 2,5-Pyrrolidinedione, 1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6301-71-9
Record name 2,5-Pyrrolidinedione, 1-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006301719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6301-71-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Pyrrolidinedione, 1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CYCLOHEXYLSUCCINIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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